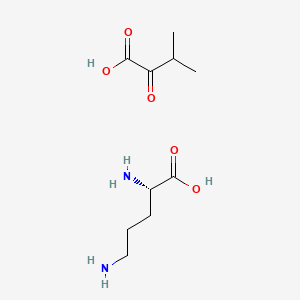

L-Ornithine (3-methyl-2-oxobutyrate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine (3-methyl-2-oxobutyrate) typically involves the reaction of L-ornithine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of L-Ornithine (3-methyl-2-oxobutyrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .

化学反応の分析

Types of Reactions

L-Ornithine (3-methyl-2-oxobutyrate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

科学的研究の応用

Biological Applications

-

Metabolic Pathways

- L-Ornithine (3-methyl-2-oxobutyrate) is involved in the urea cycle and plays a role in nitrogen metabolism. It can contribute to the synthesis of polyamines, which are critical for cell growth and differentiation.

-

Nutritional Supplementation

- This compound is often included in dietary supplements aimed at enhancing athletic performance and recovery. Research suggests that it may help reduce muscle fatigue and improve exercise tolerance by modulating ammonia levels during intense physical activity.

-

Therapeutic Uses

- Preliminary studies indicate that L-Ornithine (3-methyl-2-oxobutyrate) may have potential therapeutic applications in treating conditions such as liver disease and metabolic disorders. Its ability to influence amino acid metabolism positions it as a candidate for further investigation in clinical settings.

Case Study 1: Exercise Physiology

A study conducted on athletes examined the effects of L-Ornithine (3-methyl-2-oxobutyrate) supplementation on exercise performance. The results indicated a significant reduction in perceived exertion and muscle soreness post-exercise, suggesting its efficacy as a recovery aid.

Case Study 2: Liver Health

Research involving patients with liver dysfunction showed that supplementation with L-Ornithine (3-methyl-2-oxobutyrate) led to improved liver function markers. This highlights its potential role in supporting hepatic health and metabolic regulation.

Antimicrobial Activity

Emerging research has also explored the antimicrobial properties of L-Ornithine derivatives. A study demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antimicrobial agents.

作用機序

L-Ornithine (3-methyl-2-oxobutyrate) exerts its effects through its involvement in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also serves as a precursor for the synthesis of other important molecules such as citrulline and arginine .

類似化合物との比較

Similar Compounds

L-Ornithine: A non-essential amino acid involved in the urea cycle.

L-Citrulline: Another amino acid that plays a role in the urea cycle and nitric oxide production.

L-Arginine: An amino acid that is a precursor to nitric oxide and plays a role in various metabolic processes.

Uniqueness

L-Ornithine (3-methyl-2-oxobutyrate) is unique due to its specific structure and its ability to participate in various chemical reactions. Its role in the urea cycle and its potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

L-Ornithine (3-methyl-2-oxobutyrate) is a compound that has garnered attention for its biological activities, particularly in metabolic processes and potential therapeutic applications. This article explores its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Overview of L-Ornithine

L-Ornithine is a non-proteinogenic amino acid that plays a crucial role in the urea cycle, facilitating the detoxification of ammonia through conversion into urea. The compound 3-methyl-2-oxobutyrate is an important derivative that may exhibit unique biological properties.

L-Ornithine is primarily involved in the following metabolic pathways:

- Urea Cycle : It helps convert ammonia into urea, thus playing a vital role in nitrogen metabolism.

- Proline Biosynthesis : It is a precursor for proline, which is essential for collagen synthesis and wound healing .

- Growth Hormone Release : Studies suggest that L-Ornithine can stimulate growth hormone release, which may be beneficial for muscle growth and recovery .

1. Nitrogen Metabolism

L-Ornithine's primary function in nitrogen metabolism involves its conversion to urea, which is facilitated by ornithine δ-aminotransferase (OAT). OAT catalyzes the reaction using 2-oxoglutarate as an amino group acceptor. This enzymatic action is crucial for maintaining nitrogen balance in the body .

2. Wound Healing and Muscle Recovery

Clinical studies have shown that L-Ornithine supplementation can enhance wound healing and improve recovery from physical exertion. For instance, it has been reported to reduce blood ammonia levels, thereby promoting recovery after intense exercise .

3. Growth Hormone Stimulation

Research indicates that L-Ornithine can stimulate the release of growth hormone, which may enhance muscle mass and improve physical performance. This property makes it a potential supplement for athletes and individuals engaging in resistance training .

Case Study 1: Clinical Effects on Ammonia Levels

A controlled clinical study demonstrated that L-Ornithine supplementation significantly reduced blood ammonia levels by enhancing urea synthesis. Participants showed improved metabolic profiles after consistent administration of L-Ornithine over several weeks .

Case Study 2: Impact on Wound Healing

In another study focusing on patients with pressure ulcers, L-Ornithine was found to promote healing significantly faster than control treatments. This effect was attributed to its role in collagen synthesis through proline metabolism .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have explored the metabolomic profiles associated with L-Ornithine. For example, a study identified significant shifts in metabolite concentrations linked to L-Ornithine administration during stress conditions such as endotoxemia. These findings suggest that L-Ornithine may help modulate metabolic responses under stress .

Furthermore, research has indicated that variations in metabolite levels can be influenced by age and gender, highlighting the need for tailored approaches when considering L-Ornithine supplementation .

特性

CAS番号 |

72087-38-8 |

|---|---|

分子式 |

C10H20N2O5 |

分子量 |

248.28 g/mol |

IUPAC名 |

(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxobutanoic acid |

InChI |

InChI=1S/C5H12N2O2.C5H8O3/c6-3-1-2-4(7)5(8)9;1-3(2)4(6)5(7)8/h4H,1-3,6-7H2,(H,8,9);3H,1-2H3,(H,7,8)/t4-;/m0./s1 |

InChIキー |

IUQCXXQQMQULHI-WCCKRBBISA-N |

異性体SMILES |

CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |

正規SMILES |

CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。